A Technical Guide to 1,5-Pentanediol: Core Properties and Methodologies for Researchers and Drug Development Professionals
A Technical Guide to 1,5-Pentanediol: Core Properties and Methodologies for Researchers and Drug Development Professionals
An in-depth overview of the fundamental chemical and physical properties of 1,5-Pentanediol, including experimental methodologies and synthesis pathways, tailored for scientific and pharmaceutical applications.
Introduction
1,5-Pentanediol (also known as pentamethylene glycol) is a linear diol with the chemical formula HO(CH₂)₅OH. It presents as a colorless, viscous, and hygroscopic liquid at room temperature.[1][2][3] Its bifunctional nature, with hydroxyl groups at the terminal positions of its five-carbon chain, makes it a versatile building block in polymer chemistry and a useful intermediate in the synthesis of various organic compounds.[1][3] This guide provides a comprehensive overview of its core chemical and physical properties, standard experimental methodologies for their determination, and relevant synthesis and application workflows pertinent to research and drug development.
Chemical and Physical Properties
The fundamental properties of 1,5-Pentanediol are summarized in the tables below, providing a consolidated resource for laboratory and developmental applications.
Table 1: General and Physical Properties of 1,5-Pentanediol
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₂ | [1][4][5][6][7] |
| Molecular Weight | 104.15 g/mol | [4][6][7][8] |
| Appearance | Colorless, viscous, oily liquid | [1][4][9] |
| Odor | Slight, characteristic | [1][4][7] |
| CAS Number | 111-29-5 | [1][4][5][8] |
| EC Number | 203-854-4 | [1][5][8] |
| Density | 0.994 g/mL at 25 °C | [1][4][5][6][8][10] |
| 0.988 g/cm³ at 20 °C | [7] | |
| Melting Point | -18 °C (255 K) | [1][5][6][8][9][10] |
| Boiling Point | 242 °C (515 K) at 760 mmHg | [1][4][5][6][8][10] |
| Refractive Index | 1.450 at 20 °C/D | [4][6][8] |
| Viscosity | 48.5 mPa·s at 20 °C | [7] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [6][7][8][11] |
Table 2: Solubility and Partitioning of 1,5-Pentanediol
| Solvent | Solubility | Source(s) |
| Water | Miscible | [1][2][5][6][7] |
| Methanol | Miscible | [9] |
| Ethanol | Miscible | [9] |
| Acetone | Miscible | [9] |
| Ethyl Acetate | Miscible | [9] |
| Ether | 11% w/w at 25 °C | [9] |
| Benzene | Limited | [9] |
| Trichloroethylene | Limited | [9] |
| Methylene Chloride | Limited | [9] |
| Petroleum Ether | Limited | [9] |
| Heptane | Limited | [9] |
| LogP (Octanol/Water) | -0.49 at 25 °C | [6][8] |
Table 3: Health and Safety Data for 1,5-Pentanediol
| Property | Value | Source(s) |
| Flash Point | 135 °C (275 °F) - closed cup | [6][7] |
| 129 °C (265 °F) - open cup | [6][9] | |
| Autoignition Temperature | 335 °C (635 °F) | [9][11] |
| Explosive Limits | 1.3 - 13.2 % (V) | [6][12] |
| Toxicity | Mildly toxic by ingestion; skin and eye irritant.[1][4] Low acute toxicity via oral, dermal, and inhalation routes.[2] |
Experimental Protocols
While specific experimental reports for 1,5-Pentanediol are proprietary, the determination of its key properties follows standardized methodologies. Below are general protocols for key analytical tests.
Workflow for Property Determination
Caption: General workflow for determining physicochemical properties.
-
Density: Determined using a calibrated pycnometer or an oscillating U-tube digital densitometer. The temperature is strictly controlled, typically at 20 °C or 25 °C, as density is temperature-dependent.
-
Boiling Point: Measured at atmospheric pressure using a standard distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For precision, the pressure is monitored and corrected to standard pressure if necessary.
-
Flash Point: Commonly determined using a closed-cup method, such as the Pensky-Martens closed-cup tester. A sample is heated at a controlled rate, and a small flame is periodically introduced into the vapor space until a flash is observed.
-
Viscosity: Measured using a viscometer, such as a capillary viscometer or a rotational viscometer. The test measures the resistance of the fluid to flow under controlled temperature conditions.
-
Solubility: Quantitatively determined by adding a known amount of 1,5-Pentanediol to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved diol is measured, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscibility, visual inspection for phase separation is typically sufficient.
Synthesis of 1,5-Pentanediol
1,5-Pentanediol can be synthesized through various chemical routes. A common industrial method involves the hydrogenation of glutaric acid or its derivatives.[1][5][13] Another significant pathway is the hydrogenolysis of tetrahydrofurfuryl alcohol.[1][5] Additionally, processes starting from biomass-derived furfural are gaining attention as a more sustainable approach.[14][15]
Synthesis Pathway from Tetrahydrofurfuryl Alcohol
Caption: Synthesis of 1,5-Pentanediol from tetrahydrofurfuryl alcohol.
This process typically involves the catalytic hydrogenation of tetrahydrofurfuryl alcohol under high pressure and temperature.[16] The crude product is then purified, commonly by fractional distillation, to yield high-purity 1,5-Pentanediol.[16]
Applications in Research and Drug Development
While primarily used as a monomer for polyesters and polyurethanes, 1,5-Pentanediol also finds applications in sectors relevant to pharmaceuticals and research.[1][3]
-
Solvent and Excipient: Its high solubility for various substances and low toxicity profile make it a candidate as a solvent or co-solvent in drug formulations, particularly for topical and injectable preparations.[3]
-
Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. For instance, it has been used as a starting material in the synthesis of Pseudomonic Acid D Sodium, an antibiotic.[1]
-
Plasticizer: In the context of medical devices and packaging, it can be used as a plasticizer for polymers to improve flexibility.[1][4]
-
Biomaterials: As a diol monomer, it is used in the synthesis of biocompatible polyesters and polycarbonates for applications in biomaterials research.[11]
Conclusion
1,5-Pentanediol is a versatile chemical with a well-characterized set of physical and chemical properties. Its utility as a building block for polymers and a synthetic intermediate, combined with its favorable solubility and low toxicity, makes it a compound of interest for researchers, scientists, and professionals in drug development. The data and methodologies presented in this guide provide a foundational resource for its effective application in a scientific and industrial context.
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